molecular formula C13H14ClN B1266322 4-Benzylaniline hydrochloride CAS No. 6317-57-3

4-Benzylaniline hydrochloride

Cat. No. B1266322
CAS RN: 6317-57-3
M. Wt: 219.71 g/mol
InChI Key: GQGXIDBMRPMPCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzylaniline hydrochloride typically involves the hydrochlorination of 4-benzylaniline in chlorobenzene, which has been examined through spectroscopic and computational analysis. This process highlights the interaction of anhydrous hydrogen chloride with the solvent and the solvation dynamics involved in the reaction. A comprehensive characterization of the reagent and product has been conducted using FTIR, (1)H NMR spectroscopy, X-ray diffraction, and the evaluation of lattice energies through the PIXEL method, providing insights into the molecular interactions and solubility properties of the compound (Gibson et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline hydrochloride has been elucidated through various spectroscopic techniques, revealing the presence of a strong Fermi resonance in its infrared spectrum. This characteristic distinguishes it from the starting material and offers clues about its lattice structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Gibson et al., 2009).

Chemical Reactions and Properties

The compound's reactivity under different conditions has been explored, revealing the solvation and dissociation behavior in chlorobenzene at elevated temperatures. These studies have provided valuable insights into the liberation mechanisms of 4-benzylaniline from its hydrochloride form under varying conditions, highlighting the role of solvated hydrogen chloride in driving the reaction equilibria and kinetics (Gibson et al., 2014).

Physical Properties Analysis

The physical properties of 4-Benzylaniline hydrochloride, such as solubility and lattice energy, have been closely examined. The PIXEL method allows for a detailed assessment of the contributions of specific intermolecular interactions to the total lattice energy, which can be tentatively correlated with solubility measurements, offering a deeper understanding of its physicochemical properties (Gibson et al., 2009).

Chemical Properties Analysis

The chemical properties, including the compound's behavior in various chemical reactions and its interaction with different reagents, have been explored. Studies have shown how 4-Benzylaniline hydrochloride behaves under synthesis conditions and in reaction with primary aromatic amines, leading to the formation of novel compounds. This research has contributed to understanding the compound's reactivity and potential for synthesis of other chemical entities (Marinho & Proença, 2015).

Scientific Research Applications

1. Structural and Spectroscopic Analysis

The hydrochlorination of 4-benzylaniline in chlorobenzene, which results in 4-benzylaniline hydrochloride, has been studied extensively. Spectroscopic and computational analyses revealed the solvation of gaseous HCl in this process. Techniques like FTIR and NMR spectroscopy, along with X-ray diffraction, were employed for characterization. The study provided insights into intermolecular interactions and their correlation with solubility measurements (Gibson et al., 2009).

2. Solvation and Dissociation in Chemical Reactions

4-Benzylaniline hydrochloride demonstrates interesting behavior when solvated in chlorobenzene. At a specific temperature (373 K), it can liberate solvated 4-benzylaniline. The study explored two conditions: closed (retaining evolved hydrogen chloride gas) and open (releasing it). This research contributes to understanding the solution-phase chemistry and the role of solvent in controlling chemical equilibria (Gibson et al., 2014).

3. Anti-Chlamydial Activity

Research into substituted N-benzylanilines, including their hydrochloride forms, has indicated their potential in treating chlamydial infections. One water-soluble hydrochloride derivative exhibited low cytotoxicity and high anti-chlamydial activity, making it a promising agent for such treatments (Luyksaar et al., 2021).

4. Anti-bacterial and Anti-staphylococcal Applications

N-Benzylanilines, including their hydrochloride derivatives, have shown significant activity against Gram-positive bacteria, especially against methicillin-resistant Staphylococcus aureus (MRSA). Their ability to inhibit biofilm formation and eradicate preformed biofilms points to their potential in developing new anti-staphylococcal drugs (Zhang et al., 2019).

5. Spectroscopic Characterization in Isocyanate Production

Aromatic amines and amine hydrochloride salts, including 4-benzylaniline hydrochloride, are crucial in isocyanate production chains. Spectroscopic studies, including infrared and neutron scattering, have been used for vibrational assignment, enhancing the understanding of these reagents in industrial-scale operations (Gibson et al., 2018).

Safety And Hazards

4-Benzylaniline hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation9. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area9.


Future Directions

The future directions of 4-Benzylaniline hydrochloride research and application are not explicitly mentioned in the available literature. However, the potential implications of 4-Benzylaniline hydrochloride in various fields of research and industry are being discussed10.


properties

IUPAC Name

4-benzylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGXIDBMRPMPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylaniline hydrochloride

CAS RN

6317-57-3
Record name Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6317-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine, alpha-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6317-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
EK Gibson, JM Winfield, D Adam… - Industrial & …, 2014 - ACS Publications
… liberation of 4-benzylaniline from 4-benzylaniline hydrochloride, using chlorobenzene as a … Complete liberation of solvated 4-benzylaniline from solid 4-benzylaniline hydrochloride is …
Number of citations: 4 pubs.acs.org
EK Gibson, JM Winfield, KW Muir, RH Carr… - Physical Chemistry …, 2009 - pubs.rsc.org
The hydrochlorination of 4-benzylaniline in chlorobenzene to produce 4-benzylaniline hydrochloride has been examined. This has required spectroscopic and computational analysis …
Number of citations: 7 pubs.rsc.org
EK Gibson - 2007 - theses.gla.ac.uk
… 2HC1) and 4-benzylaniline hydrochloride (4-BA.HC1) as models for the industrial waste material. To understand the forces controlling the structure and stability of these solid amine …
Number of citations: 13 theses.gla.ac.uk
D Lennon - 2018 - edata.stfc.ac.uk
4-Benzylaniline hydrochloride …
Number of citations: 0 edata.stfc.ac.uk
EK Gibson, JM Winfield, KW Muir, RH Carr… - Physical Chemistry …, 2010 - pubs.rsc.org
… In contrast, 4-benzylaniline hydrochloride (C 6 H 5 CH 2 C 6 H 4 NH 2 ·HCl, 4BA·HCl) is sparingly soluble in chlorobenzene at ambient temperature (0.26 ± 0.13 mmol dm −3 ). Thus, …
Number of citations: 15 pubs.rsc.org
EK Gibson, J Callison, JM Winfield… - Industrial & …, 2018 - ACS Publications
Aromatic amines and amine hydrochloride salts play an important part in certain large-scale isocyanate production chains. For the first time, via a combination of periodic-DFT …
Number of citations: 4 pubs.acs.org
C Dong, X Song, J Zhang, D Liu, EJ Meijer, J Yu - Thermochimica Acta, 2018 - Elsevier
The thermal dissociation of tri-n-octylamine hydrochloride (TOAHCl) in open system was investigated by TGA and DFT methods. The dissociation starts at the temperature of about 120 …
Number of citations: 12 www.sciencedirect.com
T Takahashi, Y Kuzuba, F Kong… - Journal of the …, 2005 - ACS Publications
A novel type of migration of an alkyl group in the formation of indene derivatives from titanacyclopentadienes was found. When titanacyclopentadienes with four alkyl groups were …
Number of citations: 57 pubs.acs.org
G Liu, X Xu, J Gao - Energy & fuels, 2003 - ACS Publications
The compatibility of asphaltic crude oil with demulsifiers in the electric desalting process was studied in this paper. The test result showed that asphaltene in crude oil causes the raising …
Number of citations: 31 pubs.acs.org
N Pomerantz, YH Ma - Industrial & Engineering Chemistry …, 2009 - ACS Publications
The objective of this work was to fabricate palladium membranes with a Pd/Cu alloy top layer and to investigate the performance and long-term stability of the membranes in small …
Number of citations: 98 pubs.acs.org

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